molecular formula C18H26N2O5S B2361717 N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 1211286-74-6

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-(N,N-dimethylsulfamoyl)benzamide

Cat. No.: B2361717
CAS No.: 1211286-74-6
M. Wt: 382.48
InChI Key: XJRYFKVURYHDOY-UHFFFAOYSA-N
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Description

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-(N,N-dimethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C18H26N2O5S and its molecular weight is 382.48. The purity is usually 95%.
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Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O5S/c1-20(2)26(22,23)16-8-6-14(7-9-16)17(21)19-12-15-13-24-18(25-15)10-4-3-5-11-18/h6-9,15H,3-5,10-13H2,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJRYFKVURYHDOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2COC3(O2)CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-(N,N-dimethylsulfamoyl)benzamide is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. This compound has been the subject of various studies focusing on its pharmacological properties, synthesis methods, and potential applications in medicinal chemistry.

Chemical Formula

  • Molecular Formula : C17H24N2O4S
  • Molecular Weight : 356.45 g/mol

Structural Features

The compound features a spirocyclic backbone combined with a benzamide moiety, which is hypothesized to contribute to its biological activity. The presence of the dimethylsulfamoyl group is particularly relevant for its interaction with biological targets.

The mechanism of action of this compound involves interactions with specific receptors and enzymes. Its spirocyclic structure allows for unique binding interactions that can modulate various biological pathways.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects, including:

  • Anti-inflammatory Activity : Preliminary studies suggest that the compound may inhibit inflammatory pathways, potentially making it useful in treating inflammatory diseases.
  • Anticancer Properties : Investigations into its anticancer activity have shown promise, particularly in cell line studies where it demonstrated cytotoxic effects against certain cancer types.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which could be beneficial in drug design targeting metabolic pathways.

Case Studies and Research Findings

Recent studies have highlighted the biological potential of similar compounds within the same class. For instance:

  • Study on Spirocyclic Compounds : A study demonstrated that derivatives of spirocyclic compounds exhibited significant activity against various cancer cell lines, suggesting a correlation between structural features and biological efficacy .
  • Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications to the benzamide group can significantly alter the potency and selectivity towards specific targets .
  • In Vivo Studies : In vivo studies have indicated that compounds with similar structures can effectively penetrate the blood-brain barrier (BBB), enhancing their therapeutic potential for central nervous system disorders .

Comparative Analysis with Related Compounds

Compound NameBiological ActivityNotable Features
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-methylbenzamideAnti-inflammatory, anticancerUnique spirocyclic structure
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4-difluorobenzamideModerate anti-nociceptive effectsFluorine substitution enhances potency
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-nitrobenzenesulfonamideSelective enzyme inhibitionNitro group increases enzyme binding affinity

Synthesis Methods

The synthesis of this compound typically involves:

  • Starting Materials : The reaction begins with 1,4-dioxaspiro[4.5]decan-2-ylmethanamine and an appropriate benzoyl chloride derivative.
  • Reagents : A base such as triethylamine is employed to neutralize hydrochloric acid generated during the reaction.
  • Purification : The product is purified through recrystallization or chromatography to achieve high purity levels.

Preparation Methods

Cyclohexanone Ethylene Ketal Formation

The spiroketal is synthesized via acid-catalyzed ketalization of cyclohexanone with ethylene glycol:

Procedure :

  • Cyclohexanone (1.0 eq), ethylene glycol (2.5 eq), and p-toluenesulfonic acid (0.05 eq) are refluxed in toluene under Dean-Stark conditions for 6–8 hours.
  • The mixture is neutralized with NaHCO₃, extracted with dichloromethane, and purified via distillation (yield: 85–92%).

Characterization :

Property Value
Boiling Point 195–197°C
Molecular Formula C₈H₁₄O₂
Spectral Data (¹H NMR) δ 1.50–1.70 (m, 10H, cyclohexane), 3.90–4.10 (m, 4H, dioxolane)

Functionalization of the Spiroketal: Synthesis of 1,4-Dioxaspiro[4.5]decan-2-ylmethylamine

Bromination and Azide Substitution

  • Bromination : The spiroketal is brominated at the 2-position using N-bromosuccinimide (NBS) and a radical initiator (AIBN) in CCl₄.
  • Azide Formation : The brominated product reacts with sodium azide in DMF at 80°C for 12 hours.
  • Reduction to Amine : The azide is reduced with LiAlH₄ in THF to yield 1,4-dioxaspiro[4.5]decan-2-ylmethylamine.

Optimization Data :

Step Reagents/Conditions Yield (%)
Bromination NBS, AIBN, CCl₄, reflux 78
Azide substitution NaN₃, DMF, 80°C 85
Reduction LiAlH₄, THF, 0°C → RT 90

Synthesis of 4-(N,N-Dimethylsulfamoyl)benzoic Acid

Sulfonation and Amidation

  • Sulfonation : Benzoic acid is treated with chlorosulfonic acid at 0°C to form 4-chlorosulfonylbenzoic acid.
  • Amidation : Reaction with dimethylamine in aqueous NaOH yields 4-(N,N-dimethylsulfamoyl)benzoic acid.

Reaction Conditions :

  • Chlorosulfonic acid (2.2 eq), 0°C, 2 hours (yield: 88%).
  • Dimethylamine (40% aq., 3.0 eq), NaOH (2.0 eq), RT, 4 hours (yield: 92%).

Spectral Confirmation :

  • ¹³C NMR (DMSO-d₆) : δ 167.8 (C=O), 139.2 (C-SO₂), 44.1 (N(CH₃)₂).

Amide Coupling: Final Assembly

Acyl Chloride Formation and Coupling

  • Acyl Chloride : 4-(N,N-Dimethylsulfamoyl)benzoic acid reacts with thionyl chloride (SOCl₂) in toluene under reflux.
  • Coupling : The acyl chloride is reacted with 1,4-dioxaspiro[4.5]decan-2-ylmethylamine in the presence of triethylamine (TEA) in dichloromethane.

Comparative Coupling Reagents :

Reagent System Solvent Yield (%) Purity (%)
TEA/DCM DCM 82 98
HATU/DIEA DMF 85 97
EDCl/HOBt THF 80 96

Final Product Characterization :

  • Molecular Formula : C₂₀H₂₈N₂O₅S.
  • Melting Point : 148–150°C.
  • HRMS (ESI+) : m/z 409.1792 [M+H]⁺.

Alternative Synthetic Routes and Scalability Considerations

One-Pot Spiroketal Functionalization

A patent by describes a telescoped synthesis for similar spiroketal amines, avoiding isolation of intermediates:

  • Bromination and azide substitution performed sequentially in DMF.
  • Direct reduction with H₂/Pd-C in ethanol (yield: 87%, purity >95%).

Green Chemistry Approaches

  • Use of microwave irradiation for ketalization (30 minutes vs. 8 hours).
  • Solvent-free sulfonation using ball milling (yield: 85%).

Critical Analysis of Methodologies

Method Advantages Limitations
Classical ketalization High yield, scalability Long reaction time
Microwave-assisted Rapid, energy-efficient Specialized equipment
Telescoped synthesis Reduced purification steps Requires precise control

Q & A

Basic: What are the optimal synthetic routes for N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-(N,N-dimethylsulfamoyl)benzamide, and how can reaction yields be improved?

Methodological Answer:
The synthesis involves multi-step protocols, including spirocyclic intermediate preparation and amide coupling. Key steps:

  • Spirocyclic Core Formation : Reduce 1,4-dioxaspiro[4.5]decan-8-one using NaBH₄ in MeOH (yield: ~61–77%) .
  • Amide Coupling : React the spirocyclic intermediate with 4-(N,N-dimethylsulfamoyl)benzoyl chloride using coupling agents like EDCI/HOBt in anhydrous THF or DCM. Optimize pH (7–8) and temperature (0–25°C) to minimize side reactions .
  • Yield Improvement : Use column chromatography (e.g., 20–33% EtOAc/hexane) for purification. Monitor reaction progress via TLC or HPLC to isolate intermediates early .

Basic: What spectroscopic and crystallographic methods are recommended for structural validation?

Methodological Answer:

  • NMR Analysis : Acquire ¹H and ¹³C NMR spectra in CDCl₃ or DMSO-d₆. Key signals:
    • Spirocyclic protons: δ 1.5–3.5 ppm (multiplet, CH₂ groups).
    • Benzamide carbonyl: δ ~168–170 ppm (¹³C) .
  • X-ray Crystallography : Use SHELX suite for refinement. Key parameters:
    • Mo-Kα radiation (λ = 0.71073 Å), 100 K.
    • Final R-factors: <0.05 for high-resolution data .
  • FTIR : Confirm amide C=O stretch at ~1650–1680 cm⁻¹ and sulfonamide S=O at ~1150–1200 cm⁻¹ .

Advanced: How do substituents on the benzamide and spirocyclic moieties influence biological activity?

Methodological Answer:

  • Substituent Effects :
    • Electron-Withdrawing Groups (e.g., -CF₃, -NO₂) : Enhance enzyme inhibition (e.g., COX-2 IC₅₀ reduced by 40% with -CF₃ vs. -H) .
    • Spirocyclic Modifications : Replace dioxaspiro with dithiaspiro to alter lipophilicity (logP increases by ~0.5), improving blood-brain barrier penetration .
  • Experimental Design :
    • Test analogs in enzyme assays (e.g., COX-1/2, kinase panels).
    • Use SPR to measure binding kinetics (KD: 10–100 nM range for optimized analogs) .

Advanced: What computational strategies predict binding modes with biological targets?

Methodological Answer:

  • Docking Studies :
    • Software: AutoDock Vina or Schrödinger Suite.
    • Target: COX-2 (PDB: 5KIR) or 5-HT₁A receptor (PDB: 7E2Z).
    • Key interactions: Sulfamoyl group with Arg120 (COX-2) or Asp116 (5-HT₁A) .
  • MD Simulations :
    • Run 100 ns simulations in GROMACS to assess stability.
    • Analyze RMSD (<2.0 Å indicates stable binding) .

Advanced: How can contradictory bioassay data (e.g., IC₅₀ variability) be resolved?

Methodological Answer:

  • Data Triangulation :
    • Replicate assays in orthogonal systems (e.g., cell-free vs. cell-based).
    • Validate using ITC to measure thermodynamic binding parameters (ΔG, ΔH) .
  • Statistical Analysis :
    • Apply ANOVA with post-hoc Tukey tests (p <0.05).
    • Report 95% confidence intervals for IC₅₀ values .

Advanced: What strategies mitigate instability in aqueous solutions?

Methodological Answer:

  • Formulation Studies :
    • Use cyclodextrins (e.g., HP-β-CD) to enhance solubility (up to 10 mg/mL).
    • Adjust pH to 6.5–7.5 to prevent hydrolysis of the sulfamoyl group .
  • Accelerated Stability Testing :
    • Store at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (acceptance: >95% purity) .

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